molecular formula C6H11BrO B2541440 1-Bromo-3-ethoxycyclobutane CAS No. 59138-94-2

1-Bromo-3-ethoxycyclobutane

Cat. No.: B2541440
CAS No.: 59138-94-2
M. Wt: 179.057
InChI Key: YVGAMOVMFISILV-IZLXSQMJSA-N
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Description

1-Bromo-3-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromine atom and an ethoxy group. Its molecular formula is C6H11BrO, and it is commonly used in various chemical synthesis processes due to its unique reactivity and structural properties.

Scientific Research Applications

1-Bromo-3-ethoxycyclobutane has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

While specific safety data for 1-Bromo-3-ethoxycyclobutane is not available, brominated organic compounds can be hazardous. They are typically flammable and can cause irritation to the skin, eyes, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxycyclobutane can be synthesized through the bromination of 3-ethoxycyclobutene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxycyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-ethoxycyclobutene.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of 3-ethoxycyclobutanol, 3-ethoxycyclobutanenitrile, or 3-ethoxycyclobutylamine.

    Elimination: Formation of 3-ethoxycyclobutene.

    Oxidation: Formation of 3-ethoxycyclobutanone.

    Reduction: Formation of 3-ethoxycyclobutanol.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxycyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.

    Elimination Reactions: The adjacent hydrogen atoms are abstracted by bases, leading to the formation of double bonds.

    Oxidation and Reduction: The ethoxy group undergoes transformations, affecting the electronic properties of the cyclobutane ring.

Comparison with Similar Compounds

1-Bromo-3-ethoxycyclobutane can be compared with other substituted cyclobutanes, such as:

    1-Bromo-3-methoxycyclobutane: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and physical properties.

    1-Chloro-3-ethoxycyclobutane: Substitution of bromine with chlorine results in different reactivity due to the difference in electronegativity and bond strength.

    3-Ethoxycyclobutene: Lacks the bromine atom, making it less reactive towards nucleophiles but more prone to undergo addition reactions.

Uniqueness: this compound’s unique combination of a bromine atom and an ethoxy group on a cyclobutane ring provides distinct reactivity patterns, making it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-bromo-3-ethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAMOVMFISILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59138-94-2
Record name 1-bromo-3-ethoxycyclobutane
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